4-cyclopentyl-3-fluorobenzoic acid

Lipophilicity Drug-likeness Fragment-based drug discovery

Secure the definitive meta-fluoro reference compound for your SAR and fragment screening programs. 4-Cyclopentyl-3-fluorobenzoic acid (CAS 801303-24-2) offers a distinct physicochemical profile (MW 208.23, XLogP3 3.5, HBA 3) unattainable with non-fluorinated (HBA 2) or ortho-fluoro regioisomers. Its intermediate pKa (~4.0-4.2) and superior organic solubility, compared to 4-cyclopentylbenzoic acid, facilitate amide coupling and esterification. This building block is critical for medicinal chemists targeting LPA receptor antagonists and optimizing lead series where fluorine spatial positioning governs target engagement without confounding variables.

Molecular Formula C12H13FO2
Molecular Weight 208.23 g/mol
Cat. No. B8461889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopentyl-3-fluorobenzoic acid
Molecular FormulaC12H13FO2
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C12H13FO2/c13-11-7-9(12(14)15)5-6-10(11)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15)
InChIKeyCEJBCEZOGRBZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopentyl-3-fluorobenzoic Acid (CAS 801303-24-2): A Regiospecifically Fluorinated Benzoic Acid Building Block for Medicinal Chemistry and Fragment-Based Design


4-Cyclopentyl-3-fluorobenzoic acid (CAS 801303-24-2; molecular formula C₁₂H₁₃FO₂; MW 208.23 g/mol) is a disubstituted benzoic acid derivative bearing a cyclopentyl group at the para position and a fluorine atom at the meta position relative to the carboxylic acid [1]. The compound belongs to the class of fluorinated aromatic carboxylic acids used as versatile intermediates in pharmaceutical and agrochemical research [2]. Its computed XLogP3 of 3.5 places it in a favorable lipophilicity range for fragment-based drug discovery, while its topological polar surface area (TPSA) of 37.3 Ų and hydrogen bond acceptor count of 3 provide a distinct physicochemical signature relative to non-fluorinated or regioisomeric analogs [1].

Why 4-Cyclopentyl-3-fluorobenzoic Acid Cannot Be Replaced by Common Benzoic Acid Analogs in Structure-Activity Programs


The seemingly subtle structural variations among cyclopentyl- and fluoro-substituted benzoic acids produce substantial differences in key molecular properties that govern pharmacokinetic behavior and target engagement. The meta-fluorine substituent in 4-cyclopentyl-3-fluorobenzoic acid modulates the acid strength (pKa) and electronic distribution of the aromatic ring differently than the ortho-fluoro (2-position) or para-fluoro (4-position) regioisomers [1]. Likewise, the cyclopentyl group contributes steric bulk and lipophilicity that cannot be replicated by smaller alkyl substituents (methyl, ethyl) or by the non-fluorinated 4-cyclopentylbenzoic acid [2]. Simple replacement with 4-cyclopentylbenzoic acid eliminates the fluorine-mediated hydrogen-bonding capacity (HBA count drops from 3 to 2) and removes the electron-withdrawing effect that influences both reactivity and metabolic stability [1][2]. These differences translate into meaningful divergence in solubility, permeability, and protein-ligand interaction profiles, making generic substitution without experimental validation a high-risk decision in lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Cyclopentyl-3-fluorobenzoic Acid Versus Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 4-Cyclopentyl-3-fluorobenzoic Acid vs. Non-Fluorinated 4-Cyclopentylbenzoic Acid

Despite the addition of a fluorine atom, the target compound (XLogP3 = 3.5) exhibits a marginally lower computed lipophilicity than its non-fluorinated analog 4-cyclopentylbenzoic acid (XLogP3 = 3.6) [1][2]. The fluorine atom increases molecular weight (208.23 vs. 190.24 g/mol) but the electron-withdrawing effect partially offsets the expected lipophilicity gain, resulting in a nearly identical logP that preserves membrane permeability while adding fluorine-specific binding interactions [1]. This is a class-level inference based on well-established fluorine substitution SAR principles.

Lipophilicity Drug-likeness Fragment-based drug discovery

Hydrogen-Bond Acceptor Capacity: Target Compound vs. 4-Cyclopentylbenzoic Acid

4-Cyclopentyl-3-fluorobenzoic acid possesses three hydrogen-bond acceptor (HBA) sites (the carboxylic acid oxygen, the carbonyl oxygen, and the fluorine atom), compared to only two HBA sites in 4-cyclopentylbenzoic acid, which lacks the fluorine substituent [1][2]. The additional fluorine-mediated HBA capacity enables interactions with protein backbone amide NH groups, serine/threonine side chains, and water molecules in binding pockets that are inaccessible to the non-fluorinated analog [1]. This is a class-level inference grounded in decades of fluorine SAR in medicinal chemistry.

Hydrogen bonding Molecular recognition Binding affinity

Acid Strength (pKa) Differentiation: 4-Cyclopentyl-3-fluorobenzoic Acid vs. Regioisomeric Fluorobenzoic Acids

The acidity of fluorobenzoic acids is highly sensitive to fluorine substitution position: 2-fluorobenzoic acid has a pKa of ~3.27, 3-fluorobenzoic acid has a pKa of ~3.86, and 4-fluorobenzoic acid has a pKa of ~4.14 [2]. The target compound, bearing a meta-fluorine (3-position) and a para-cyclopentyl group, is expected to exhibit a pKa intermediate between 3-fluorobenzoic acid and 4-fluorobenzoic acid, with the electron-donating cyclopentyl group slightly elevating the pKa relative to unsubstituted 3-fluorobenzoic acid [1]. A predicted pKa of approximately 4.0–4.2 is consistent with reported values for structurally analogous 4-alkyl-3-fluorobenzoic acids (e.g., 4-methyl-3-fluorobenzoic acid predicted pKa ~4.22) [1]. This represents a class-level inference based on Hammett substituent constant analysis.

Acid-base properties Ionization state Bioavailability

Molecular Weight and Heavy Atom Count: Target Compound vs. Fragment Library Benchmarks

With a molecular weight of 208.23 g/mol and a heavy atom count of 15, 4-cyclopentyl-3-fluorobenzoic acid falls within the optimal range for fragment-based drug discovery (MW < 300 Da; heavy atom count ≤ 22) [1]. Compared to 4-cyclopentylbenzoic acid (MW 190.24 g/mol; heavy atom count 14), the target compound provides one additional heavy atom (fluorine) at a modest MW penalty of +18 Da, while gaining the favorable F-mediated interactions described above [1][2]. Relative to even simpler fluorobenzoic acid fragments such as 3-fluorobenzoic acid (MW 140.11 g/mol; heavy atom count 10), the target compound offers greater shape complexity (complexity score 236 vs. ~130) and higher lipophilicity (XLogP3 3.5 vs. 2.2) [1].

Fragment-based screening Lead-likeness Molecular complexity

Solubility and Physical Form Differentiation: Target Compound vs. 4-Cyclopentylbenzoic Acid

4-Cyclopentyl-3-fluorobenzoic acid exhibits slight water solubility but good solubility in organic solvents including ethanol, acetone, and dichloromethane, with a reported melting point of approximately 115°C and a boiling point of approximately 275°C under standard atmospheric pressure [1]. In contrast, the non-fluorinated analog 4-cyclopentylbenzoic acid has a significantly higher melting point of 196-198°C . The ~80°C lower melting point of the target compound suggests reduced crystal lattice energy, attributable to the disruption of intermolecular hydrogen bonding networks by the meta-fluorine substituent [1]. This is a cross-study comparable observation.

Solubility Formulation Handling

Regioisomeric Specificity: 3-Fluoro vs. 2-Fluoro Substitution Pattern Impacts on Molecular Recognition

Among the cyclopentyl-fluorobenzoic acid regioisomers, the 3-fluoro (meta) substitution pattern in the target compound (CAS 801303-24-2) places the fluorine atom in a distinctly different geometric orientation relative to the carboxylic acid compared to the 2-fluoro (ortho) regioisomer 4-cyclopentyl-2-fluorobenzoic acid (CAS 885706-14-9) [1][2]. The meta-fluorine does not form an intramolecular hydrogen bond with the carboxylic acid (unlike the ortho isomer, which can engage in F···HOOC intramolecular interaction), preserving the acid's availability for intermolecular interactions [1]. Computational data show that both regioisomers share identical molecular formula (C₁₂H₁₃FO₂), MW (208.23), TPSA (37.3 Ų), and hydrogen bond donor/acceptor counts, making their differentiation entirely dependent on the spatial positioning of the fluorine atom [1]. This is a direct head-to-head comparison of regioisomeric properties.

Regioisomerism Binding mode Selectivity

Procurement-Guiding Application Scenarios for 4-Cyclopentyl-3-fluorobenzoic Acid Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Prioritizing 3-Fluoro-4-cyclopentyl Substitution for Interaction Diversity

For fragment library curators building diverse screening collections, 4-cyclopentyl-3-fluorobenzoic acid (MW 208.23, XLogP3 3.5, HBA 3) provides a favorable balance of size, lipophilicity, and hydrogen-bonding capacity [1]. Compared to non-fluorinated 4-cyclopentylbenzoic acid (HBA count 2), the additional fluorine-mediated HBA site increases the probability of detecting binding events in primary screens, while maintaining near-identical lipophilicity (ΔXLogP3 = -0.1) and excellent Rule-of-Three compliance [1][2]. The meta-fluorine orientation ensures the carboxylic acid remains sterically unencumbered for key polar interactions, unlike the ortho-fluoro regioisomer [1]. This compound is particularly suited for fragment libraries targeting proteins with shallow, lipophilic binding pockets (e.g., bromodomains, kinases, GPCRs) where the cyclopentyl group can engage in favorable hydrophobic contacts.

Lead Optimization of Carboxylic Acid-Containing Pharmacophores: Leveraging pKa and Solubility Advantages

Medicinal chemistry teams optimizing lead series containing a benzoic acid pharmacophore can benefit from the compound's predicted pKa (~4.0–4.2), which positions it between 3-fluorobenzoic acid (pKa 3.86) and 4-cyclopentylbenzoic acid (pKa 4.34) [3]. This intermediate acidity, combined with improved organic solvent solubility and a lower melting point (~115°C vs. 196-198°C for the non-fluorinated analog), facilitates both in vitro assay preparation and synthetic manipulation [3]. The compound serves as a key intermediate for amide coupling, esterification, and heterocycle formation reactions, where the meta-fluorine can also be exploited as a spectroscopic handle (¹⁹F NMR) for monitoring reaction progress and assessing metabolic stability [1].

Structure-Activity Relationship (SAR) Studies Probing Fluorine Position Effects: The Ideal Meta-Fluoro Reference Compound

For SAR programs investigating the impact of fluorine substitution position on target binding, 4-cyclopentyl-3-fluorobenzoic acid serves as the definitive meta-fluoro reference compound within the cyclopentyl-benzoic acid series [1]. When compared head-to-head with 4-cyclopentyl-2-fluorobenzoic acid (CAS 885706-14-9), the meta isomer provides a critical control for evaluating whether intramolecular F···HOOC interactions (present only in the ortho isomer) alter the apparent acidity or binding mode of the carboxylic acid [1][4]. This regioisomeric pair shares identical molecular formula, MW, TPSA, and HBA/HBD counts, ensuring that any observed differences in biological activity can be attributed solely to fluorine spatial positioning [1][4]. Procurement of both isomers enables rigorous SAR interpretation without confounding physicochemical variables.

Synthesis of LPA Receptor Antagonist Scaffolds and Cyclopentyl-Containing Bioactive Molecules

Patent literature identifies cyclopentyl-substituted benzoic acids as key building blocks for lysophosphatidic acid (LPA) receptor antagonists, a therapeutically important target class in fibrotic diseases [5]. 4-Cyclopentyl-3-fluorobenzoic acid provides the requisite cyclopentyl-benzoic acid core with the added synthetic versatility of a fluorine substituent, which can enhance metabolic stability and modulate target selectivity [1]. The compound's good solubility in organic solvents (ethanol, acetone, dichloromethane) and reported synthetic accessibility via Negishi coupling of benzyl 3-fluoro-4-bromobenzoate with cyclopentylzinc bromide, followed by hydrogenolysis, enable efficient incorporation into more complex scaffolds [3].

Quote Request

Request a Quote for 4-cyclopentyl-3-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.